Boc-Cis-Hyp-OBzl
CAS No.: 132622-90-3
Cat. No.: VC8067557
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132622-90-3 |
|---|---|
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 |
| Standard InChI Key | BEIPCYKSYYZEJH-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Boc-Cis-Hyp-OBzl, formally known as (2S,4S)-2-Benzyl 1-tert-butyl 4-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 132622-90-3), is a protected hydroxyproline derivative widely used in peptide synthesis. Its structure comprises:
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Boc (tert-butoxycarbonyl): A protective group for the amine functionality.
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Cis-4-hydroxyproline (Hyp): A proline variant with a hydroxyl group in the cis configuration at the C4 position.
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OBzl (benzyl ester): A protecting group for the carboxylic acid moiety.
Molecular Formula: C₁₇H₂₃NO₅
Molecular Weight: 321.37 g/mol
Stereochemistry: The cis configuration (2S,4S) is critical for its role in stabilizing peptide conformations, particularly in collagen-like structures .
Synthesis and Key Reaction Pathways
The synthesis of Boc-Cis-Hyp-OBzl typically involves a two-step process:
Step 1: Boc Protection of 4-Hydroxy-L-Proline
4-Hydroxy-L-proline is reacted with Boc anhydride in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds at ≤30°C to yield N-Boc-cis-4-hydroxyproline .
Reaction Conditions:
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Solvent: Dichloromethane
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Catalysts: DMAP (0.07–0.11 eq relative to substrate)
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Temperature: 20–30°C
Step 2: Benzyl Esterification
The carboxylic acid group of N-Boc-cis-4-hydroxyproline is esterified using benzyl alcohol and DCC (N,N'-dicyclohexylcarbodiimide) in tetrahydrofuran (THF). The reaction is stirred at 20–30°C, followed by purification via recrystallization .
Key Parameters:
Physicochemical Properties
Applications in Pharmaceutical and Peptide Chemistry
Peptide Synthesis
Boc-Cis-Hyp-OBzl serves as a key intermediate in solid-phase peptide synthesis (SPPS):
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Collagen Mimetics: The cis-4-hydroxyproline configuration stabilizes triple-helix structures in collagen analogs .
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Antibacterial Agents: Boc-protected dipeptides derived from Hyp show broad-spectrum activity (MIC₉₀: 230–400 μg/mL) .
Drug Development
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PI3K Inhibitors: Used in targeted cancer therapies (e.g., nanoparticle-encapsulated formulations) .
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Hepatitis C Virus (HCV) Inhibitors: Acts as a precursor in NS5A protein-targeting compounds .
Comparative Analysis with Trans Isomers
| Property | Cis-Isomer (Boc-Cis-Hyp-OBzl) | Trans-Isomer (Boc-Trans-Hyp-OBzl) |
|---|---|---|
| CAS Number | 132622-90-3 | 89813-47-8 |
| Melting Point | 157–161°C | 92–96°C |
| Bioactivity | Stabilizes collagen helices | Less conformationally restrictive |
| Synthetic Utility | Preferred for rigid peptides | Used in flexible peptide motifs |
| Parameter | Specification | Supplier Example |
|---|---|---|
| Purity | ≥98% (HPLC) | GL Biochem , TCI |
| Packaging | 1g, 5g, 25g (amber glass vials) | Sigma-Aldrich |
| Price Range | $95–145/g | Thermo Fisher |
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